Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (EIPMC) is a pyrazole carboxylate compound with a wide range of applications in scientific research. It is used in organic synthesis, as a reagent, and as a catalyst in various reactions. EIPMC has been used in the synthesis of a variety of compounds such as aryl pyrazoles, imidazolines, and imidazolidines. Its unique properties make it an attractive choice for researchers and chemists alike.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is instrumental in the synthesis of complex heterocyclic compounds. For instance, it has been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing its utility in creating structurally diverse molecules with potential pharmacological activities (Lebedˈ et al., 2012). Moreover, its derivatives have facilitated the assembly of d^10 metal coordination polymers, indicating its versatility in forming coordination compounds with unique structural and functional properties (Cheng et al., 2017).
Development of N-Fused Heterocycles
The compound has shown efficacy in the facile and efficient synthesis of novel N-fused heterocycles, such as pyrazolo[3,4-b]pyridine derivatives. These derivatives are synthesized through condensation reactions with activated carbonyl groups, yielding products with good to excellent yields. This highlights the compound's role in creating new heterocyclic structures with potential for further chemical modifications and applications in medicinal chemistry (Ghaedi et al., 2015).
Crystal Structure Determination
This compound and its derivatives have also been used in studies focused on determining crystal structures of organic compounds. The detailed analysis of crystal structures aids in understanding the molecular geometry, intermolecular interactions, and the overall stability of the compound. This information is crucial for the design and development of materials with desired physical and chemical properties (Minga, 2005).
Bioactive Molecule Synthesis
Additionally, the compound serves as a precursor in the synthesis of bioactive molecules, including those with fungicidal and plant growth regulation activities. The ability to synthesize and characterize such molecules is vital for agricultural sciences, offering potential solutions for pest management and crop yield enhancement (Li et al., 2010).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(7(2)3)11-12(9)4/h6-7H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVBMKQXLRPNMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192432 |
Source
|
Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133261-08-2 |
Source
|
Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133261-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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